1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as FEU-173, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Derivative Applications
1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea and its derivatives serve as key intermediates in the synthesis of novel heterocyclic compounds. These compounds have been synthesized through various reactions, including dimerization, coupling with arene diazonium salts, and reactions with hydrazines and urea derivatives, leading to the formation of pyrazolo[3,4-H][1,6]naphthyridine derivatives and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively. These processes highlight the compound's versatility in synthesizing complex heterocyclic structures with potential applications in medicinal chemistry and material science (Abdelrazek et al., 2010).
Acetylcholinesterase Inhibitor Activity
Flexible derivatives of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea have been synthesized and evaluated as acetylcholinesterase inhibitors. These studies aimed to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).
Antiviral Properties
Certain urea derivatives, including N-(2-thiophenoyl)urea and its derivatives, have shown antiviral activity. The preparation and characterization of these compounds, along with their antiviral properties, suggest potential applications in developing new antiviral agents (O'sullivan & Wallis, 1975).
Photoinduced Direct Oxidative Annulation
Research has demonstrated the use of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea derivatives in photoinduced direct oxidative annulation reactions. These reactions facilitate the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, highlighting the compound's role in green chemistry applications (Zhang et al., 2017).
Synthesis of Geminally Activated Nitro Dienes
The compound has been utilized in the synthesis of geminally activated nitro dienes. This synthesis involves condensation with nitro-substituted CH acids, leading to the production of 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes, which could have applications in the development of novel organic materials with specific optical or electronic properties (Baichurin et al., 2019).
properties
IUPAC Name |
1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c19-16(18-10-14-2-1-9-21-14)17-7-5-13-3-4-15(22-13)12-6-8-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWVLTYSQROYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea |
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